4,4'-DDT (ring-13C12)
CAS No.: 104215-84-1
Cat. No.: VC0028463
Molecular Formula: C14H9Cl5
Molecular Weight: 366.384
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104215-84-1 |
|---|---|
| Molecular Formula | C14H9Cl5 |
| Molecular Weight | 366.384 |
| IUPAC Name | 1-chloro-4-[2,2,2-trichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
| Standard InChI | InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
| Standard InChI Key | YVGGHNCTFXOJCH-WCGVKTIYSA-N |
| SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
4,4'-DDT (ring-13C12) is identified by the Chemical Abstracts Service (CAS) registry number 104215-84-1. This compound maintains the characteristic structure of conventional DDT while incorporating carbon-13 isotopes specifically within its aromatic ring systems.
Molecular Specifications
The compound features the following key molecular parameters:
| Parameter | Value |
|---|---|
| Molecular Formula | 13C12C2H9Cl5 |
| Molecular Weight | 366.40 g/mol |
| Accurate Mass | 363.9549 |
| CAS Number | 104215-84-1 |
Table 1: Molecular specifications of 4,4'-DDT (ring-13C12)
Structural Composition
4,4'-DDT (ring-13C12) features two phenyl rings connected by a carbon chain with multiple chlorine substituents. The critical distinction from conventional DDT is that the carbon atoms in the aromatic rings are 13C isotopes rather than the more common 12C. This isotopic labeling creates a compound that behaves chemically identical to regular DDT but can be distinguished through mass spectrometric analysis .
Nomenclature and Identification
Chemical Naming Conventions
The compound is known by several synonyms in scientific literature and commercial catalogs:
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4,4'-DDT (ring-13C12)
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4,4'-DDT 13C12
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P,P'-DDT-13C12
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(P,P'-Dichlorodiphenyl)Trichloroethane (Ring-13C12)
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Benzene-13C6; 1,1'-(2,2,2-trichloroethylidene)bis[4-chloro- (9CI)
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4,4'-Dichlorodiphenyltrichloroethane-13C12
This diversity in nomenclature reflects the compound's presence across different research contexts and analytical applications .
| Formulation | Concentration | Matrix | Price Range (€) | Typical Delivery Time |
|---|---|---|---|---|
| Solution | 100 μg/mL | Nonane | 867.00 | ~2 weeks |
| Solution | 100 μg/mL | Acetone | 321.00 | ~2 weeks |
| Powder | 1 mg | N/A | 387.00 | ~3 weeks |
| Powder | 10 mg | N/A | 2,581.00 | ~3 weeks |
Table 2: Commercial formulations of 4,4'-DDT (ring-13C12)
Regulatory Considerations
As a chemical related to DDT, the isotope-labeled version may be subject to controlled substance regulations in some jurisdictions. Many suppliers classify it as a controlled product, requiring additional documentation for purchase and shipping. Its regulated status may result in additional handling fees and extended delivery times .
Applications in Environmental Research
The primary utility of 4,4'-DDT (ring-13C12) lies in environmental monitoring and research applications, where its isotope-labeled structure provides significant analytical advantages.
Internal Standard for Quantitative Analysis
The most common application is as an internal standard in the quantitative analysis of 4,4'-DDT in environmental samples, including:
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Soil matrices
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Freshwater and marine water systems
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Sediment profiles
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Biological tissues
By adding a known quantity of the isotope-labeled compound to samples before extraction, researchers can account for recovery losses during sample preparation and instrument variability during analysis. This ensures more accurate quantification of native DDT levels in environmental samples.
Method Development and Validation
The compound plays a crucial role in developing and validating analytical methods for DDT detection. Researchers utilize 4,4'-DDT (ring-13C12) to:
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Optimize extraction procedures
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Assess instrument performance parameters
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Determine method detection limits
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Validate quantification accuracy
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Establish quality control protocols
These applications help ensure the reliability and reproducibility of environmental monitoring programs focusing on organochlorine contaminants.
Research Applications in Ecological Studies
Degradation Pathway Investigations
One of the most valuable applications of 4,4'-DDT (ring-13C12) is tracking the degradation pathways of DDT in different environmental conditions. By monitoring the ratio of labeled to unlabeled DDT and its metabolites over time, researchers can:
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Identify predominant breakdown mechanisms
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Determine degradation rates under various conditions
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Identify previously unknown metabolites
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Track the persistence of degradation products
This information is critical for understanding the long-term fate of DDT in ecosystems and developing effective remediation strategies for contaminated sites.
Bioaccumulation Studies
Studies involving 4,4'-DDT (ring-13C12) have significantly contributed to understanding the persistence and bioaccumulation of DDT in ecosystems. Research has demonstrated that DDT remains bioavailable in certain environments long after its application has ceased, continuing to pose potential toxicological risks to wildlife .
The isotope-labeled compound allows researchers to distinguish between historical contamination and new inputs in complex environmental systems, providing critical data for ecological risk assessments and conservation efforts .
Analytical Chemistry Applications
Mass Spectrometric Detection
The 13C isotopic labeling creates a mass shift in the compound's molecular and fragment ions that can be readily detected by mass spectrometry instruments. This property makes 4,4'-DDT (ring-13C12) particularly valuable for:
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Gas Chromatography-Mass Spectrometry (GC-MS) applications
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Liquid Chromatography-Mass Spectrometry (LC-MS) methods
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High-Resolution Mass Spectrometry (HRMS) techniques
The mass difference allows analysts to distinguish between the native compound and the isotope-labeled standard even in complex environmental matrices with potential interferences .
Nuclear Magnetic Resonance Applications
The 13C isotope labeling also provides advantages in Nuclear Magnetic Resonance (NMR) spectroscopy. The enhanced signal from 13C nuclei enables more sensitive detection and structural characterization in research settings .
Relation to Parent Compound DDT
Historical Context and Current Status
While 4,4'-DDT (ring-13C12) is strictly a research tool, understanding its relationship to the parent compound DDT provides important context:
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DDT was widely used as an insecticide throughout the mid-20th century
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It functions by opening sodium ion channels in insects' neurons, causing them to fire spontaneously, leading to death
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Agricultural use is now banned in North America and many other countries due to environmental persistence and ecological impacts
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Limited use continues in some countries, particularly for malaria control programs
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DDT and its metabolites remain detectable in many ecosystems decades after application ceased
The isotope-labeled version has become increasingly important for monitoring these legacy contaminants and understanding their continued environmental impact .
Research Findings
Multiple studies referenced in the scientific literature have utilized 4,4'-DDT (ring-13C12) in research contexts. Notable examples include:
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Balkew et al. - Investigated DDT resistance in mosquito populations
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Kikankie et al. - Examined malaria vector control strategies
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Battu et al. - Studied environmental fate in agricultural systems
These studies represent the ongoing importance of isotope-labeled standards in environmental monitoring and public health research related to DDT .
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